[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid
Description
[1-({[(3-Acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a synthetic compound featuring a hybrid structure combining an indole core, acetylated side chains, and a cyclohexylacetic acid moiety. The indole ring is substituted at the 1-position with an acetyl group and further functionalized via an acetamide linker to a cyclohexylmethyl group, terminating in a carboxylic acid (Figure 1). This structure is reminiscent of gabapentin analogs, which are known for modulating neurological targets such as voltage-gated calcium channels .
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[1-[[[2-(3-acetylindol-1-yl)acetyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C21H26N2O4/c1-15(24)17-12-23(18-8-4-3-7-16(17)18)13-19(25)22-14-21(11-20(26)27)9-5-2-6-10-21/h3-4,7-8,12H,2,5-6,9-11,13-14H2,1H3,(H,22,25)(H,26,27) |
InChI Key |
QSJIWHQMVNWFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3(CCCCC3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions to yield the indole intermediate . This intermediate is then subjected to further reactions to introduce the acetyl and acetic acid groups.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For instance, the cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride and triethylamine under microwave irradiation can be employed .
Chemical Reactions Analysis
Types of Reactions
[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Research into the biological activity of [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid has indicated several promising applications:
Antitumor Activity
The compound has shown significant antitumor effects in various studies:
- Mechanism of Action : Preliminary investigations suggest that it may inhibit cell proliferation in cancer cell lines, including breast and colon cancer cells.
- Case Study : A study reported a reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. This indicates its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Properties
Given the presence of the indole structure, the compound may exhibit anti-inflammatory effects:
- Study Findings : In vitro studies demonstrated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by approximately 50% compared to controls. This suggests potential applications in treating inflammatory diseases .
Analgesic Effects
The cyclohexyl acetic acid component is known for analgesic properties:
- Potential Applications : The combination of this moiety with the indole structure could lead to enhanced pain-relief formulations, making it a candidate for further exploration in pain management therapies.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that leverage established methodologies in medicinal chemistry. The synthesis pathway typically includes:
- Formation of the indole derivative through acetylation.
- Coupling reactions to attach the cyclohexyl and acetic acid moieties.
Comparative Analysis of Related Compounds
To better understand its potential, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Acetylindole | Indole core with an acetyl group | Anti-inflammatory |
| Cyclohexylacetic acid | Cyclohexane ring with acetic acid | Analgesic properties |
| Indomethacin | Indole derivative with anti-inflammatory effects | Non-steroidal anti-inflammatory drug |
This table highlights how this compound could provide unique pharmacological benefits due to its distinct structural features.
Mechanism of Action
The mechanism of action of [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s acetyl and acetic acid groups may also contribute to its overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related indole derivatives, gabapentin prodrugs, and Schiff base ligands based on molecular features, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
*Calculated molecular formula based on structural analysis. †Estimated molecular weight. ‡Derived from synthetic precursors in .
Key Findings
Structural Analogues with Indole Moieties: The target compound’s 3-acetylindole group distinguishes it from simpler indole derivatives like 2-(3-methyl-1H-indol-1-yl)acetic acid (), which lacks the acetyl and cyclohexyl groups. The acetyl substitution may enhance π-π stacking interactions with biological targets compared to methyl or hydroxyl groups . In contrast, the Schiff base ligand 11 () replaces the indole with a naphthyl group, resulting in lower antioxidant activity (IC₅₀ = 253.15 mg/mL vs.
Gabapentin Prodrugs and Bioavailability: The cyclohexylacetic acid moiety is shared with gabapentin, a γ-aminobutyric acid (GABA) analog used in neuropathic pain. Prodrugs like BOC- and FMOC-gabapentin () demonstrate that protective groups (e.g., tert-butoxycarbonyl) enhance stability during synthesis but require enzymatic cleavage for activation. The target compound’s acetyl group may similarly act as a prodrug motif .
This contrasts with the polar carboxylic acid group, which may improve aqueous solubility at physiological pH . The acetamide linker introduces hydrogen-bonding capacity, which could influence receptor binding compared to ester or ether-linked gabapentin derivatives () .
Biological Activity
The compound [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C22H26N4O2
- IUPAC Name: 4-amino-N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-3-[(N-methylacetamido)methyl]benzamide
- Molecular Weight: Approximately 378.47 g/mol
The presence of the indole moiety is significant, as indole derivatives are known for a variety of biological activities.
Anticancer Activity
Indole derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells through multiple pathways:
- Mechanism of Action: Indole derivatives may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation. For instance, studies have shown that certain indole-based compounds exhibit IC50 values in the low micromolar range against various cancer cell lines such as HeLa and MCF-7 .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| 7d | MCF-7 | 0.34 |
| 7d | HT-29 | 0.86 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are crucial for treating conditions associated with chronic inflammation. Indole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes like COX-2, thus reducing inflammation .
Antimicrobial Activity
Research has indicated that compounds with similar structural features possess antimicrobial properties against various pathogens. For example, derivatives of indole have shown effectiveness against bacteria such as E. coli and S. aureus, suggesting potential applications in treating infections .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of indole derivatives, a specific derivative demonstrated significant cytotoxicity against several cancer cell lines with an IC50 value of 0.34 μM against MCF-7 cells. The study highlighted that the compound induced apoptosis and inhibited tubulin polymerization effectively .
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of indole derivatives found that they significantly reduced TNF-alpha release in macrophages stimulated with LPS. This suggests that such compounds could be beneficial in managing inflammatory diseases .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for synthesizing [1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid, and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Acetylation of indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) using acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst to introduce functional groups .
-
Step 2 : Amide coupling via carbodiimide reagents (e.g., EDC/HOBt) in DMF at room temperature, with slow reagent addition to minimize side reactions .
-
Step 3 : Purification via recrystallization (acetic acid) or column chromatography for >90% purity .
- Optimization :
-
Temperature control (60–80°C) during acetylation to prevent decomposition .
-
Use of sodium acetate (2.0 equiv) to improve reaction efficiency .
Table 1 : Key Reaction Parameters
Step Reagents/Conditions Yield Range Reference 1 Acetic acid, reflux, NaOAc catalyst 70–85% 2 EDC/HOBt, DMF, RT, 1 h 60–75%
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Analyze δ values for indole protons (e.g., δ 7.37–8.15 ppm for aromatic H) and acetyl/amide groups (δ 2.1–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 327 [M⁺]) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N composition (e.g., C: 62.35%, H: 4.28%, N: 12.91%) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- GHS Compliance : While the compound is not classified under GHS, follow general lab safety protocols (e.g., PPE, fume hoods) .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis or oxidation .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodology :
- Cross-Validation : Compare computational (e.g., ACD/Labs Percepta) and experimental logP values using shake-flask solubility tests .
- Crystallography : Perform X-ray diffraction to confirm stereochemistry if NMR data is ambiguous .
- Thermogravimetric Analysis (TGA) : Validate thermal stability predictions (e.g., decomposition temperatures) .
Q. What strategies are effective for evaluating the compound’s stability under varying environmental conditions?
- Accelerated Stability Studies :
- Hydrolytic Stability : Incubate in pH 1.2–7.4 buffers at 37°C for 48 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) for 24 hours; assess changes via UV-Vis spectroscopy .
Q. How should bioactivity studies be designed to address inconsistencies in pharmacological data?
- Standardized Assays :
- Dose-Response Curves : Use 10 nM–100 µM concentrations in triplicate to establish EC₅₀ values .
- Cell-Based Models : Validate antimicrobial activity via MIC assays (e.g., E. coli ATCC 25922) .
- Mechanistic Studies :
- Enzyme Inhibition : Test against COX-2 or kinases using fluorescence-based assays .
- Metabolic Profiling : Use LC-MS/MS to identify metabolites in hepatic microsomes .
Data Contradiction Analysis
Q. What methodological approaches reconcile conflicting solubility data across studies?
- Orthogonal Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
